but-2-yne;copper;(Z)-1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one
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Overview
Description
but-2-yne;copper;(Z)-1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one is a copper coordination compound with the chemical formula Cu(hfac)·(1-butyne). This compound is typically characterized by its yellow-green crystalline appearance and has a melting point of approximately 130-140°C . It is insoluble in water but soluble in organic solvents such as methanol and ether .
Preparation Methods
The synthesis of but-2-yne;copper;(Z)-1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one involves the reaction of copper I chloride with hexafluoropentanedione and 2-butyne under controlled conditions. The reaction is typically carried out in an organic solvent such as methanol or ether, and the product is isolated by crystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the quality and purity of the final product.
Chemical Reactions Analysis
but-2-yne;copper;(Z)-1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form copper II complexes.
Reduction: It can be reduced back to copper I or even to metallic copper under certain conditions.
Substitution: The hexafluoropentanedionate ligand can be substituted with other ligands in the presence of suitable reagents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions.
Scientific Research Applications
but-2-yne;copper;(Z)-1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other copper complexes and as a catalyst in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in medical applications, such as drug delivery systems.
Industry: It is used in the production of high-purity copper films and coatings for electronic devices.
Mechanism of Action
The mechanism of action of but-2-yne;copper;(Z)-1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one involves its ability to coordinate with various molecular targets. The hexafluoropentanedionate ligand stabilizes the copper I center, allowing it to participate in redox reactions and coordinate with other molecules. The 2-butyne ligand provides additional stability and reactivity, enabling the compound to interact with a wide range of substrates .
Comparison with Similar Compounds
but-2-yne;copper;(Z)-1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one can be compared with other similar copper complexes, such as:
Copper I thiophenolate: This compound has different ligands and exhibits distinct reactivity and applications.
Copper II ethylacetoacetate: This complex involves copper II and different ligands, leading to different chemical properties and uses.
Copper II trifluoroacetate: Another copper II complex with unique properties and applications.
Bis(dimethylcarbamodithioato-s,s)copper: A copper complex with sulfur-containing ligands, used in different industrial applications.
This compound is unique due to its specific ligand combination, which imparts distinct chemical properties and reactivity, making it valuable for various scientific and industrial applications.
Properties
IUPAC Name |
but-2-yne;copper;(Z)-1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2F6O2.C4H6.Cu/c6-4(7,8)2(12)1-3(13)5(9,10)11;1-3-4-2;/h1,12H;1-2H3;/b2-1-;; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTJJVGQJRXDNST-UAIGNFCESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC.C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.[Cu] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC#CC.C(=C(/C(F)(F)F)\O)\C(=O)C(F)(F)F.[Cu] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8CuF6O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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